![molecular formula C14H11ClN4O4 B324080 N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE](/img/structure/B324080.png)
N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE typically involves the reaction of 4-chloroaniline with 2-nitrobenzoyl chloride in the presence of a base, followed by the addition of hydrazinecarboxamide. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include dichloromethane or ethanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethyl sulfoxide (DMSO), and bases like sodium hydroxide.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine derivative.
Substitution: The major products formed from substitution reactions depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, if it exhibits anticancer activity, it may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-benzoyl hydrazinecarboxamide: Similar structure but lacks the nitro group.
N-(4-bromophenyl)-2-(2-nitrobenzoyl)hydrazinecarboxamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE is unique due to the presence of both the nitro and chloro groups, which can influence its chemical reactivity and biological activity. These functional groups can also affect its solubility, stability, and interaction with other molecules.
Properties
Molecular Formula |
C14H11ClN4O4 |
|---|---|
Molecular Weight |
334.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-nitrobenzoyl)amino]urea |
InChI |
InChI=1S/C14H11ClN4O4/c15-9-5-7-10(8-6-9)16-14(21)18-17-13(20)11-3-1-2-4-12(11)19(22)23/h1-8H,(H,17,20)(H2,16,18,21) |
InChI Key |
ZVSAAYWOHPHUJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-phenylacrylamide](/img/structure/B324000.png)
![N-{3,3'-dimethyl-4'-[(phenylacetyl)amino][1,1'-biphenyl]-4-yl}-2-phenylacetamide](/img/structure/B324004.png)
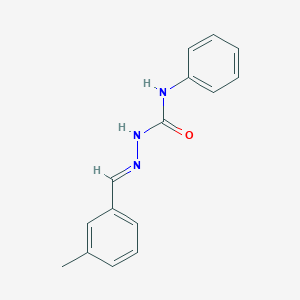
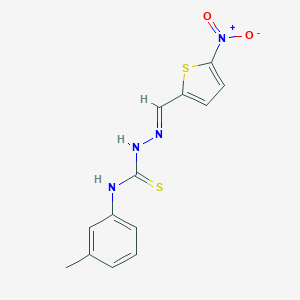
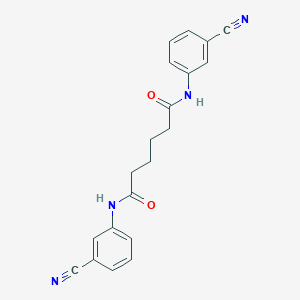

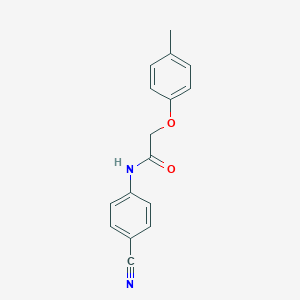

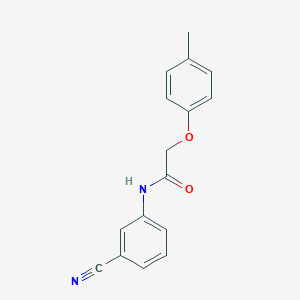
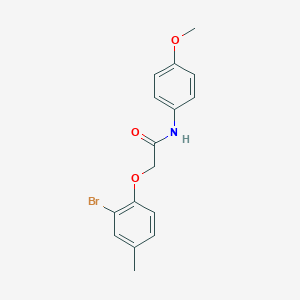
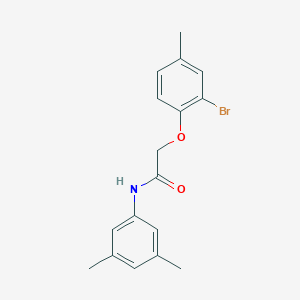
![N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide](/img/structure/B324019.png)
![3-{[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B324024.png)
![4-[(2,5-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324026.png)
